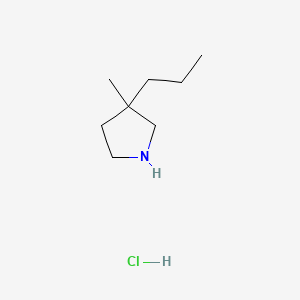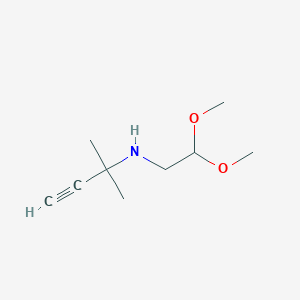![molecular formula C8H10F3N3O3 B13474764 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine; trifluoroacetic acid is a heterocyclic compound that features a pyrano-imidazole core structure
Preparation Methods
The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrano-imidazole ring system can be achieved through cyclization reactions involving appropriate precursors.
Condensation Reactions: Condensation of suitable aldehydes or ketones with amines can lead to the formation of the imidazole ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis.
Chemical Reactions Analysis
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can be compared with other similar compounds, such as:
1H,4H,6H,7H-pyrano[3,4-d]imidazole: This compound shares a similar core structure but lacks the amine group. It may exhibit different chemical and biological properties.
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride: This derivative includes a cyclopropyl group and a hydrochloride salt, which can influence its solubility and reactivity.
1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride: The presence of an ethyl group and hydrochloride salt can also affect the compound’s properties and applications.
The uniqueness of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10F3N3O3 |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c7-6-8-4-1-2-10-3-5(4)9-6;3-2(4,5)1(6)7/h1-3H2,(H3,7,8,9);(H,6,7) |
InChI Key |
QTFWAEREQWZEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)





![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
